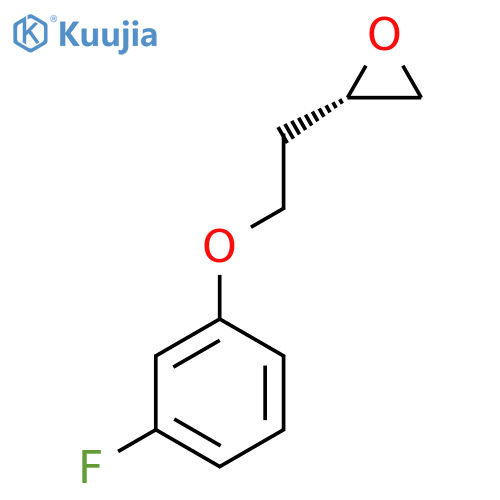

Cas no 2227747-15-9 ((2S)-2-2-(3-fluorophenoxy)ethyloxirane)

2227747-15-9 structure

商品名:(2S)-2-2-(3-fluorophenoxy)ethyloxirane

(2S)-2-2-(3-fluorophenoxy)ethyloxirane 化学的及び物理的性質

名前と識別子

-

- (2S)-2-2-(3-fluorophenoxy)ethyloxirane

- EN300-1778936

- 2227747-15-9

- (2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane

-

- インチ: 1S/C10H11FO2/c11-8-2-1-3-9(6-8)12-5-4-10-7-13-10/h1-3,6,10H,4-5,7H2/t10-/m0/s1

- InChIKey: ZOXXRCZRGHYYDM-JTQLQIEISA-N

- ほほえんだ: FC1=CC=CC(=C1)OCC[C@H]1CO1

計算された属性

- せいみつぶんしりょう: 182.07430775g/mol

- どういたいしつりょう: 182.07430775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 21.8Ų

(2S)-2-2-(3-fluorophenoxy)ethyloxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1778936-0.1g |

(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |

2227747-15-9 | 0.1g |

$1459.0 | 2023-06-02 | ||

| Enamine | EN300-1778936-2.5g |

(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |

2227747-15-9 | 2.5g |

$3249.0 | 2023-06-02 | ||

| Enamine | EN300-1778936-0.5g |

(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |

2227747-15-9 | 0.5g |

$1591.0 | 2023-06-02 | ||

| Enamine | EN300-1778936-0.05g |

(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |

2227747-15-9 | 0.05g |

$1393.0 | 2023-06-02 | ||

| Enamine | EN300-1778936-10.0g |

(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |

2227747-15-9 | 10g |

$7128.0 | 2023-06-02 | ||

| Enamine | EN300-1778936-1.0g |

(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |

2227747-15-9 | 1g |

$1658.0 | 2023-06-02 | ||

| Enamine | EN300-1778936-0.25g |

(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |

2227747-15-9 | 0.25g |

$1525.0 | 2023-06-02 | ||

| Enamine | EN300-1778936-5.0g |

(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |

2227747-15-9 | 5g |

$4806.0 | 2023-06-02 |

(2S)-2-2-(3-fluorophenoxy)ethyloxirane 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

2227747-15-9 ((2S)-2-2-(3-fluorophenoxy)ethyloxirane) 関連製品

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 157047-98-8(Benzomalvin C)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬